molecular formula C24H19N3O6 B7789139 C646

C646

Cat. No.: B7789139
M. Wt: 445.4 g/mol
InChI Key: HEKJYZZSCQBJGB-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C646 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

C646 primarily undergoes:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents are used under controlled conditions.

Major Products

Scientific Research Applications

C646 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the role of histone acetylation in gene regulation.

    Biology: Investigates the effects of histone acetylation on cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting p300, which is often overexpressed in tumors.

    Industry: Utilized in the development of new drugs targeting epigenetic modifications

Mechanism of Action

C646 exerts its effects by selectively inhibiting the histone acetyltransferase activity of p300. This inhibition prevents the acetylation of histones, leading to a more condensed chromatin structure and reduced gene transcription. Additionally, this compound has been shown to degrade Exportin-1, further modulating chromatin occupancy and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high selectivity and potency for p300 inhibition. Unlike other inhibitors, this compound has been extensively studied for its ability to modulate gene expression and its potential therapeutic applications in cancer treatment .

Biological Activity

C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300, which plays a crucial role in regulating gene expression through histone acetylation. This compound has garnered attention for its diverse biological activities, particularly in cancer research and stem cell differentiation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily inhibits the activity of the p300 HAT, leading to decreased histone acetylation. This inhibition affects various cellular processes including cell proliferation, apoptosis, and differentiation.

Key Mechanisms:

  • Inhibition of Cell Cycle Progression : this compound has been shown to inhibit G2/M cell cycle-related proteins such as cyclin B1 and CDK1, leading to reduced cell proliferation in various cancer cell lines .
  • Induction of Apoptosis : The compound promotes apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Effects on Stem Cells : this compound influences the differentiation potential of stem cells by modulating histone acetylation levels, impacting their growth characteristics and lineage commitment .

1. Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects in multiple cancer models. For instance, in pancreatic cancer cells (MIAPaCa2), treatment with this compound resulted in a marked decrease in tumor growth in vivo:

Treatment DurationTumor Volume (mm³)p-value
Control985.5
This compound (2 weeks)394.7< 0.01

This indicates that this compound effectively suppresses tumor growth by inhibiting histone acetylation and subsequent gene expression related to cell cycle progression .

2. Impact on Adipose-Derived Stem Cells (ADSCs)

In studies involving goat adipose-derived stem cells (gADSCs), this compound was found to reduce cell proliferation rates and induce apoptosis:

Time Point (h)Proliferation Rate (%)Early Apoptosis Rate (%)Late Apoptosis Rate (%)
2492.737.273.26
4889.64IncreasedIncreased
72Significant decreaseSignificant increaseSignificant increase

Flow cytometry analysis revealed that this compound treatment led to an arrest in the G0/G1 phase after 24 hours, with a gradual release over time, highlighting its time-dependent effects on cell cycle dynamics .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In a study involving DSS-induced colitis models, this compound administration reduced pro-inflammatory gene expression in murine macrophages:

Treatment GroupCOX-2 Expression Level
ControlHigh
This compound TreatmentSignificantly Reduced

This suggests that this compound may have therapeutic potential in inflammatory diseases by targeting specific signaling pathways involved in inflammation .

Case Studies

  • Pancreatic Cancer Study : A study demonstrated that this compound treatment significantly inhibited tumor growth in xenograft models of pancreatic cancer, emphasizing its potential as an anti-cancer agent through modulation of histone acetylation .
  • Differentiation of gADSCs : Research showed that this compound not only inhibited proliferation but also promoted differentiation into adipocytes, indicating its dual role in stem cell biology .
  • Colitis Model : In a murine model of colitis, this compound treatment resulted in reduced inflammation and improved clinical outcomes, showcasing its potential application beyond oncology .

Properties

IUPAC Name

4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKJYZZSCQBJGB-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C646

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.